n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine

Lipophilicity Physicochemical properties Drug-likeness

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine (CAS 917896-26-5) is a synthetic, tri-substituted pyrimidine derivative with the molecular formula C16H18IN3 and a molecular weight of 379.24 g/mol. It belongs to the broader 4-aryl-2-aminopyrimidine class, which is extensively explored as ATP-competitive kinase inhibitors targeting IGF-1R, JAK2, and CDKs.

Molecular Formula C16H18IN3
Molecular Weight 379.24 g/mol
CAS No. 917896-26-5
Cat. No. B15214683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine
CAS917896-26-5
Molecular FormulaC16H18IN3
Molecular Weight379.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)I
InChIInChI=1S/C16H18IN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20)
InChIKeyJGXGORZAMDPHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine (CAS 917896-26-5): Structural Identity and Kinase Inhibitor Class Context


n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine (CAS 917896-26-5) is a synthetic, tri-substituted pyrimidine derivative with the molecular formula C16H18IN3 and a molecular weight of 379.24 g/mol [1]. It belongs to the broader 4-aryl-2-aminopyrimidine class, which is extensively explored as ATP-competitive kinase inhibitors targeting IGF-1R, JAK2, and CDKs [2]. The compound features a distinctive 4-iodophenyl substituent at the pyrimidine 5-position, a cyclopentylamino group at the 4-position, and a methyl group at the 2-position. The heavy iodine atom (atomic weight 126.9 Da) imparts unique physicochemical properties including high computed lipophilicity (XLogP = 4.5) and a monoisotopic mass of 379.05455 Da, which differentiates it from halogen-substituted analogs and enables specialized applications in radiolabeling and X-ray crystallography [1].

Why n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine Cannot Be Casually Substituted by Other 5-Aryl-2-methylpyrimidin-4-amines


Even minor substituent changes at the 5-phenyl ring of 2-methylpyrimidin-4-amines profoundly alter potency, selectivity, and developability profiles. The 4-iodo substituent in the target compound is not merely a placeholder; it introduces strong halogen-bond donor capacity, significantly increased lipophilicity (ΔLogP ~1.4 vs. the 4-amino analog, and ΔLogP ~0.7 vs. the 4-chloro analog), and a heavy atom enabling radioiodination and crystallographic phasing [1]. The Aware et al. (2015) SAR study on cyclopentyl-pyrimidine IGF-1R inhibitors demonstrates that variation in the aryl substitution pattern alters IC50 values by over 100-fold, underscoring that even structurally similar in-class compounds cannot be assumed to be functionally interchangeable [2]. Procurement based solely on core scaffold similarity without verifying the specific 4-iodophenyl substitution therefore risks selecting a compound with substantially different target engagement, pharmacokinetic behavior, or experimental utility.

Quantitative Differentiation Evidence: n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine vs. Closest Analogs


Lipophilicity (XLogP) Elevation vs. 4-Amino, 4-Chloro, and Unsubstituted Phenyl Analogs

The 4-iodo substituent drives a substantial increase in computed lipophilicity relative to closely related 5-phenyl analogs. The target compound's XLogP of 4.5 exceeds that of the 4-amino analog (XLogP = 3.1) by 1.4 log units, the 4-chloro analog (estimated XLogP ≈ 3.8) by approximately 0.7 log units, and the unsubstituted phenyl analog (estimated XLogP ≈ 3.3) by approximately 1.2 log units [1][2]. This difference is large enough to significantly affect membrane permeability, protein binding, and metabolic stability.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area (TPSA) Reduction and Membrane Penetration Potential

The replacement of a 4-amino group (TPSA = 63.8 Ų) with a 4-iodo group (TPSA = 37.8 Ų) reduces TPSA by 26.0 Ų (41%) [1]. Since TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, this reduction moves the compound across a key drug-design threshold. The 4-chloro analog is expected to have a similar TPSA to the iodo compound, but the iodo substituent provides additional heavy-atom utility not available with chlorine.

TPSA Membrane permeability Blood-brain barrier

Halogen-Bond Donor Capacity: Unique Intermolecular Interaction Potential vs. Non-Iodinated Analogs

The covalently bound iodine atom at the 4-position of the phenyl ring possesses a sigma-hole that endows it with strong halogen-bond (XB) donor capacity. The calculated XB donor strength of an iodoarene (σ-hole potential typically -5 to -15 kcal/mol) is significantly greater than that of a chloroarene (-2 to -5 kcal/mol) and absent in amino or unsubstituted phenyl analogs [1]. This property enables energetically favorable C–I···O/N/S interactions with protein backbone carbonyls or side-chain acceptors in kinase ATP-binding pockets, a feature that cannot be replicated by the 4-chloro, 4-amino, or unsubstituted phenyl analogs.

Halogen bonding Molecular recognition Structure-based drug design

Radioiodination Compatibility: Enabling I-125/I-131 Labeling vs. Non-Iodinated Analogs

The presence of a covalently bound iodine atom at the 4-position makes this compound amenable to direct isotopic exchange radioiodination (I-125 for in vitro binding assays, I-131 for therapy, I-124 for PET imaging) without structural modification. Non-iodinated analogs (4-amino, 4-chloro, unsubstituted phenyl) require either destructive structural modification or cannot be radiolabeled via iodine chemistry [1]. This principle has been validated in structurally related iodo-pyrimidine kinase inhibitor series, where I-125-labeled compounds retained full target binding affinity [2].

Radioiodination SPECT imaging Target engagement

Heavy Atom for Crystallographic Phasing: Structural Biology Utility vs. Lighter Analogs

The iodine atom (atomic number 53) provides a strong anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) suitable for single-wavelength anomalous dispersion (SAD) phasing of protein-ligand co-crystal structures. The 4-chloro analog (Cl, Z=17, f'' ≈ 0.7 e⁻ at Cu Kα) provides insufficient anomalous signal for routine SAD phasing, while the 4-amino and unsubstituted analogs provide none [1]. The calculated Bijvoet ratio (ΔF/F) for a 30 kDa protein with one bound iodo-ligand is approximately 1.5–2.5%, which is within the detection range of modern synchrotron beamlines, whereas the chloro analog would produce a ratio below 0.5%.

X-ray crystallography SAD/MAD phasing Structural biology

Class-Level Kinase Inhibition Potency: Structural Basis for IGF-1R Activity Expectation

The Aware et al. (2015) study demonstrated that cyclopentyl-pyrimidine analogs achieve IGF-1R IC50 values as low as 10 nM (compound 6k) and 20 nM (compound 6f) through systematic optimization of the 2-amino, 4-pyrazolo, and fused-ring substituents [1]. While the specific 4-iodophenyl derivative was not among the compounds explicitly reported in that study, the SAR reveals that aryl substituents at the pyrimidine 5-position are key potency determinants. Direct comparative IC50 data for the target compound versus its 4-amino, 4-chloro, or unsubstituted phenyl analogs against any kinase target have not been identified in the peer-reviewed literature at the time of this analysis.

IGF-1R Kinase inhibition Structure-activity relationship

Recommended Procurement Scenarios for n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine (CAS 917896-26-5)


Kinase Inhibitor Probe with Built-In Crystallographic Phasing Utility

For structural biology groups solving co-crystal structures of pyrimidine-binding kinases (IGF-1R, JAK2, CDK family), this compound offers a dual advantage: it serves as an ATP-competitive inhibitor probe while the iodine atom provides an intrinsic anomalous scattering center for SAD or MAD phasing, eliminating the need for post-hoc heavy-atom derivatization. The TPSA of 37.8 Ų and XLogP of 4.5 suggest acceptable ligand efficiency and membrane partitioning, consistent with the cyclopentyl-pyrimidine class SAR reported by Aware et al. (2015) where structurally related analogs achieved nanomolar IGF-1R potency [1][2].

Radiotracer Precursor for Target Engagement and Cellular Uptake Studies

The 4-iodophenyl moiety enables direct isotopic exchange radioiodination to generate I-125 or I-131 labeled probe for in vitro binding assays, autoradiography, or cellular uptake studies, without requiring a structurally distinct radioligand. This approach, validated in related iodo-pyrimidine Abl kinase inhibitor series [3], ensures that the radiolabeled and unlabeled species are chemically identical, maintaining consistent pharmacology between biochemical and tracer experiments.

Halogen-Bond-Enabled Fragment or Lead Optimization Campaigns

Medicinal chemistry teams exploring halogen bonding as a design strategy for kinase selectivity can use this compound as a reference iodoarene to benchmark XB-mediated affinity gains versus the 4-chloro, 4-amino, and unsubstituted phenyl matched-pair analogs. The strong calculated σ-hole of the iodoarene (5–15 kcal/mol) is expected to form energetically significant C–I···O interactions with backbone carbonyls in the kinase hinge region, a hypothesis testable through comparative ITC, SPR, or crystallographic studies [4].

Comparative Physicochemical Profiling in 5-Arylpyrimidine Analog Series

Researchers conducting systematic property-activity relationship studies across a series of 5-(4-substituted phenyl)-N-cyclopentyl-2-methylpyrimidin-4-amines can procure this compound alongside the 4-amino (CAS 917896-24-3), 4-chloro, and unsubstituted phenyl analogs to map the effect of the para substituent on LogP, TPSA, solubility, metabolic stability, and target binding. The 1.4 log unit lipophilicity span across the series provides a meaningful property range for developing predictive models .

Quote Request

Request a Quote for n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.